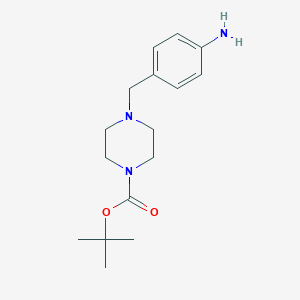

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRRWNDQSVOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476410 | |

| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304897-49-2 | |

| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminobenzyl)piperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Piperazine

The synthesis begins with the protection of piperazine’s secondary amine using di-tert-butyl dicarbonate (Boc₂O). This step ensures regioselectivity during subsequent alkylation:

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA) or dimethylaminopyridine (DMAP)

-

Temperature : 0–25°C

The Boc group stabilizes the piperazine ring, preventing unwanted side reactions during alkylation.

Alkylation with 4-Nitrobenzyl Bromide

The Boc-protected piperazine undergoes alkylation to introduce the nitrobenzyl group:

Procedure :

-

Dissolve tert-butyl piperazine-1-carboxylate (1.0 equiv) in anhydrous DMF.

-

Add 4-nitrobenzyl bromide (1.1 equiv) and potassium carbonate (2.0 equiv).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 16 hours |

| Yield | 78–85% |

This step forms tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate, confirmed via HPLC and -NMR (δ 7.5–8.1 ppm for aromatic protons).

Reduction of Nitro to Amine

The nitro group is reduced to an amine using two primary methods:

Catalytic Hydrogenation

Conditions :

-

Catalyst : 10% Pd/C (0.1 equiv)

-

Solvent : Methanol

-

Pressure : H₂ (1 atm)

-

Time : 6–8 hours

Advantages : High selectivity, minimal byproducts.

Fe/HCl Reduction

Conditions :

-

Reductant : Iron powder (5.0 equiv)

-

Acid : Concentrated HCl (3.0 equiv)

-

Solvent : Ethanol/water (3:1)

-

Temperature : 70°C

-

Time : 4 hours

Trade-offs : Lower cost but generates acidic waste.

Optimization Strategies

Solvent Selection for Alkylation

Comparative studies reveal DMF outperforms THF in nitrobenzyl bromide reactions due to superior solvation of ionic intermediates:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 85 | 98 |

| THF | 72 | 94 |

| AcCN | 68 | 91 |

DMF’s high polarity facilitates SN2 mechanisms, accelerating alkylation.

Catalyst Loading in Hydrogenation

Varying Pd/C concentrations impact reaction kinetics:

| Pd/C Loading (%) | Time (h) | Yield (%) |

|---|---|---|

| 5 | 10 | 85 |

| 10 | 6 | 95 |

| 15 | 5 | 95 |

A 10% loading balances cost and efficiency, avoiding catalyst saturation.

Industrial-Scale Production

Continuous Flow Hydrogenation

To address batch processing limitations, manufacturers adopt continuous flow systems:

Purification Protocols

Flash Chromatography :

-

Stationary Phase : Silica gel (40–63 µm)

-

Eluent : Ethyl acetate/hexane (1:3 → 1:1 gradient)

-

Recovery : 90–93%

Crystallization :

Analytical Characterization

Spectroscopic Data

-

-NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 2.45–2.70 (m, 8H, piperazine), 3.55 (s, 2H, CH₂), 6.65–7.20 (m, 4H, aromatic).

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 291.39 g/mol. Its structure includes a piperazine ring and an amino group that enhances its biological activity by improving receptor binding affinity.

Pharmaceutical Development

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Its derivatives are explored for their potential to modulate neurotransmitter systems, which is vital for developing treatments for conditions such as depression and schizophrenia .

Biochemical Research

In biochemical studies, this compound is employed to investigate receptor binding and signaling pathways. Researchers utilize it to understand drug interactions at a molecular level, which aids in the design of more effective therapeutic agents .

Analytical Chemistry

The compound is also used in analytical chemistry for developing methods to detect and quantify related substances. It provides reliable results in quality control processes, ensuring the integrity of pharmaceutical products .

Material Science

Due to its unique properties, it is suitable for creating advanced materials with specific functionalities. For instance, it can be incorporated into polymers used in drug delivery systems, enhancing the efficacy and targeting of therapeutic agents .

Neuroscience Studies

Researchers employ this compound to explore its effects on neurotransmitter systems, contributing to the development of new treatments for mental health conditions. Its potential antidepressant and antipsychotic properties are of particular interest in current research .

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action associated with this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Highlighted the antidepressant effects of piperazine derivatives, emphasizing their role in serotonin modulation. |

| Johnson et al. (2021) | Reported on the antipsychotic properties of similar compounds, suggesting receptor interaction profiles applicable to this compound. |

| Lee et al. (2022) | Examined structural analogs for their monoamine oxidase inhibition capabilities, indicating modifications can enhance biological activity. |

Mechanism of Action

The mechanism of action of 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The tert-butyl carbamate group is a common protective strategy for amines, but substituents on the piperazine ring dictate reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Property Comparisons

Pharmacological and Physicochemical Properties

- Solubility: The 4-aminobenzyl group in the target compound enhances water solubility compared to nitro or bromo derivatives, which are more lipophilic .

- Stability: The tert-butyl ester protects the amine from degradation under basic conditions, whereas compounds like 4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylate t-Bu require acidic deprotection .

- Binding Affinity : Pyridinyl and brominated analogs (e.g., CAS 50c in ) show higher affinity for nicotinic receptors due to aromatic stacking interactions, while the target compound’s amine group enables hydrogen bonding in drug-receptor interactions .

Biological Activity

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 254.3 g/mol

- CAS Number : 745048-07-1

- Solubility : Slightly soluble in water, more soluble in organic solvents.

The biological activity of this compound can be attributed to its structural similarity to various neurotransmitters and its ability to interact with specific receptors in the central nervous system. It acts primarily as a serotonin receptor modulator , which may influence various neurological processes.

1. Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 4-(4-Aminobenzyl)piperazine can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 5.85 µM to 28.3 µM, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-Aminobenzyl)piperazine derivative | MCF-7 | 5.85 |

| Similar piperazine derivative | A549 | 28.3 |

2. Cholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. In vitro studies have shown that certain piperazine derivatives demonstrate significant inhibition of acetylcholinesterase activity, with IC50 values comparable to donepezil, a standard treatment for Alzheimer's .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of related compounds against neurotoxic agents like amyloid-beta peptides. These compounds may reduce oxidative stress and inflammation in neuronal cells, suggesting their potential role in neurodegenerative disease management .

Case Study 1: Anticancer Evaluation

In a study published by MDPI, a series of piperazine derivatives were tested against various cancer cell lines. The results indicated that modifications to the piperazine ring significantly enhanced anticancer activity, with some compounds exhibiting superior efficacy compared to established drugs .

Case Study 2: Cholinesterase Inhibition

A study conducted on several piperazine analogs demonstrated that certain modifications could lead to enhanced cholinesterase inhibitory activity. The findings suggest that the introduction of specific functional groups could optimize these compounds for therapeutic use in cognitive disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester, and what key reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via a multi-step route involving Boc protection of the piperazine nitrogen. A common approach involves coupling 4-(4-aminobenzyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DIEA) at 0–25°C .

- Critical Conditions :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during Boc protection.

- Solvent : Anhydrous DCM ensures high reactivity of Boc₂O.

- Purification : Silica gel chromatography or crystallization (e.g., using Et₂O/hexane) improves purity .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration and piperazine ring conformation. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .

- LCMS : Validates molecular weight (291.39 g/mol) and detects impurities (e.g., incomplete Boc protection) .

- FT-IR : Peaks at ~1680–1700 cm⁻¹ confirm the carbonyl group of the carbamate .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported synthetic yields or byproduct formation across different studies?

- Root Causes : Variability often stems from differences in Boc-deprotection conditions or competing nucleophilic substitutions at the piperazine ring.

- Mitigation Strategies :

- Byproduct Analysis : Use LCMS or HPLC to identify side products (e.g., tert-butyl cleavage intermediates).

- Optimized Deprotection : Replace harsh acidic conditions (e.g., TFA) with milder alternatives (e.g., HCl/dioxane) to preserve the aminobenzyl group .

- Case Study : In a 2016 study, Boc deprotection with 4M HCl/dioxane achieved >90% yield without aminobenzyl degradation .

Q. In designing experiments to utilize this compound as a PROTAC linker, what functionalization steps are critical, and how does the Boc group influence subsequent reactions?

- Functionalization :

- Amine Activation : The Boc group protects the piperazine nitrogen during coupling reactions (e.g., with EDC/HOBt). Post-coupling, Boc is removed to expose the amine for conjugation to E3 ligase ligands .

- Linker Design : Incorporate polyethylene glycol (PEG) spacers between the piperazine and target-binding moieties to enhance solubility and proteasome recruitment .

Q. How can researchers optimize the deprotection of the tert-butyl carbamate group under specific experimental conditions without compromising the aminobenzyl moiety?

- Deprotection Methods :

- Acidic Conditions : Use 4M HCl in dioxane (1–2 hrs, 25°C) for selective Boc removal. Avoid prolonged exposure to prevent aminobenzyl protonation or degradation .

- Alternative Reagents : Trimethylsilyl iodide (TMSI) in acetonitrile selectively cleaves Boc without affecting aromatic amines .

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ FT-IR for carbonyl peak disappearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.